

Physical and chemical properties of 1,2,3,6,7,8-Hexahydropyrene

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Compound of Interest

Compound Name: 1,2,3,6,7,8-Hexahydropyrene

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An In-depth Technical Guide to the Physical and Chemical Properties of **1,2,3,6,7,8-Hexahydropyrene**

This technical guide provides a comprehensive overview of the core physical and chemical properties of **1,2,3,6,7,8-Hexahydropyrene**, tailored for researchers, scientists, and professionals in drug development. This document summarizes key data, details experimental protocols, and visualizes synthetic and analytical workflows.

General and Physicochemical Properties

1,2,3,6,7,8-Hexahydropyrene, also known as sym-Hexahydropyrene, is a partially hydrogenated polycyclic aromatic hydrocarbon (PAH). Its structure, featuring a central aromatic core flanked by two hydrogenated rings, makes it a valuable and versatile intermediate in chemical synthesis.^[1] It is a beige or yellow to light orange crystalline solid at room temperature.^{[2][3]}

Table 1: Compound Identification

Identifier	Value
CAS Number	1732-13-4 [1] [2]
Molecular Formula	C ₁₆ H ₁₆ [1] [2] [4]
Molecular Weight	208.30 g/mol [1] [2] [5]
IUPAC Name	1,2,3,6,7,8-hexahydropyrene [2]
InChI	InChI=1S/C16H16/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h7-10H,1-6H2 [2] [5]
InChIKey	MBAIEZXRGAOPKH-UHFFFAOYSA-N [1] [2]
SMILES	C1CC2=C3C(=CC=C4C3=C(CCC4)C=C2)C1 [2]

| Synonyms | sym-Hexahydropyrene[\[2\]](#) |

Table 2: Physical Properties

Property	Value
Melting Point	130-134 °C [4] [6]
Boiling Point	282.51 °C (estimate) [7]
Density	1.0102 g/cm ³ (estimate) [7]
Refractive Index	1.5000 (estimate) [7]
Water Solubility	229.1 µg/L (at 4 °C) [3]
Solubility	Slightly soluble in Chloroform and DMSO [7]

| Appearance | Beige crystalline solid; Yellow to light orange crystalline powder or needles[\[2\]](#)[\[3\]](#)

Chemical Synthesis and Purification

The primary route to synthesizing **1,2,3,6,7,8-Hexahydropyrene** is through the selective catalytic hydrogenation of pyrene.[\[1\]](#)[\[4\]](#) The purity of the starting pyrene is critical, as impurities

can poison the catalyst and lead to undesired byproducts.[\[1\]](#)

Experimental Protocols

A. Precursor Purification:

- Column Chromatography: Commercial pyrene can be purified using adsorbents like Florisil, silica, or alumina to remove impurities before hydrogenation.[\[1\]](#)[\[8\]](#)
- Desulfurization: To prevent catalyst poisoning, especially with nickel-based catalysts, crude pyrene can be treated with Raney® nickel to remove sulfur-containing compounds.[\[1\]](#)[\[8\]](#)

B. Catalytic Hydrogenation of Pyrene:

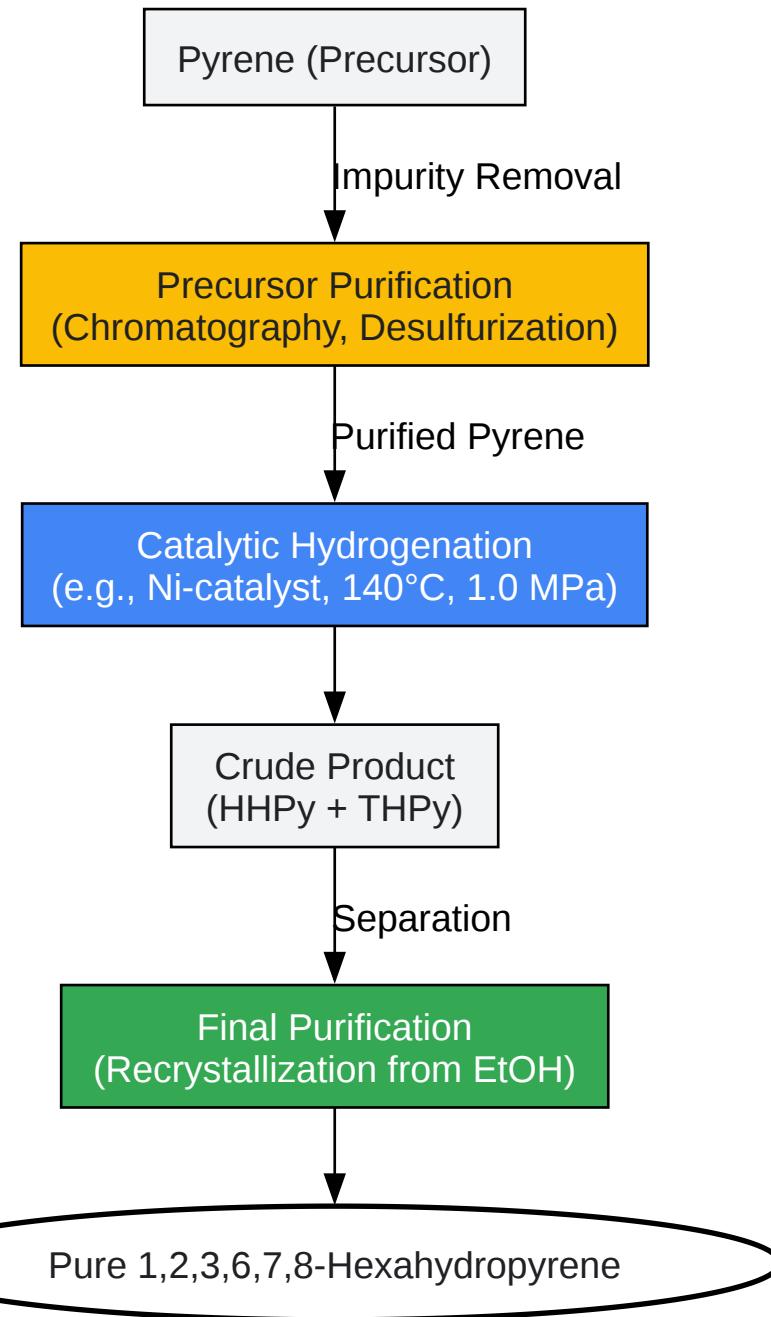
- Method 1 (Palladium on Carbon): Palladium on carbon (Pd/C) is a common catalyst that can produce a mixture of **1,2,3,6,7,8-hexahydropyrene** (HHPy) and 4,5,9,10-tetrahydropyrene (THPy).[\[1\]](#)[\[8\]](#) Reaction selectivity is controlled by hydrogen pressure, temperature, and reaction time.[\[1\]](#)
- Method 2 (Modified Skeleton Nickel Catalyst): A high-yield method involves using a modified skeleton nickel catalyst in a high-pressure reactor.[\[4\]](#)
 - Procedure: 3.0g of pyrene, 15ml of cyclohexane, and 1.5g of activated modified skeleton nickel catalyst are placed in a 70ml high-pressure reactor.[\[4\]](#)
 - Conditions: The system is purged with nitrogen and hydrogen. The reaction proceeds at 140°C under 1.0 MPa of hydrogen pressure for approximately 2.5 hours.[\[4\]](#)
 - Yield: This method can achieve a pyrene conversion rate of 100% with a **1,2,3,6,7,8-hexahydropyrene** yield approaching 80%.[\[4\]](#)

C. Product Purification:

- Recrystallization: This is a standard technique for purifying the solid product based on its differential solubility in a suitable solvent at varying temperatures.[\[1\]](#) A simple crystallization from ethanol can yield very pure HHPy.[\[8\]](#)

- Column Chromatography: The crude product can be purified by column chromatography on Florisil, silica, or alumina to remove the main impurity, 4,5,9,10-tetrahydropyrene.[8]

Synthesis and Purification Workflow



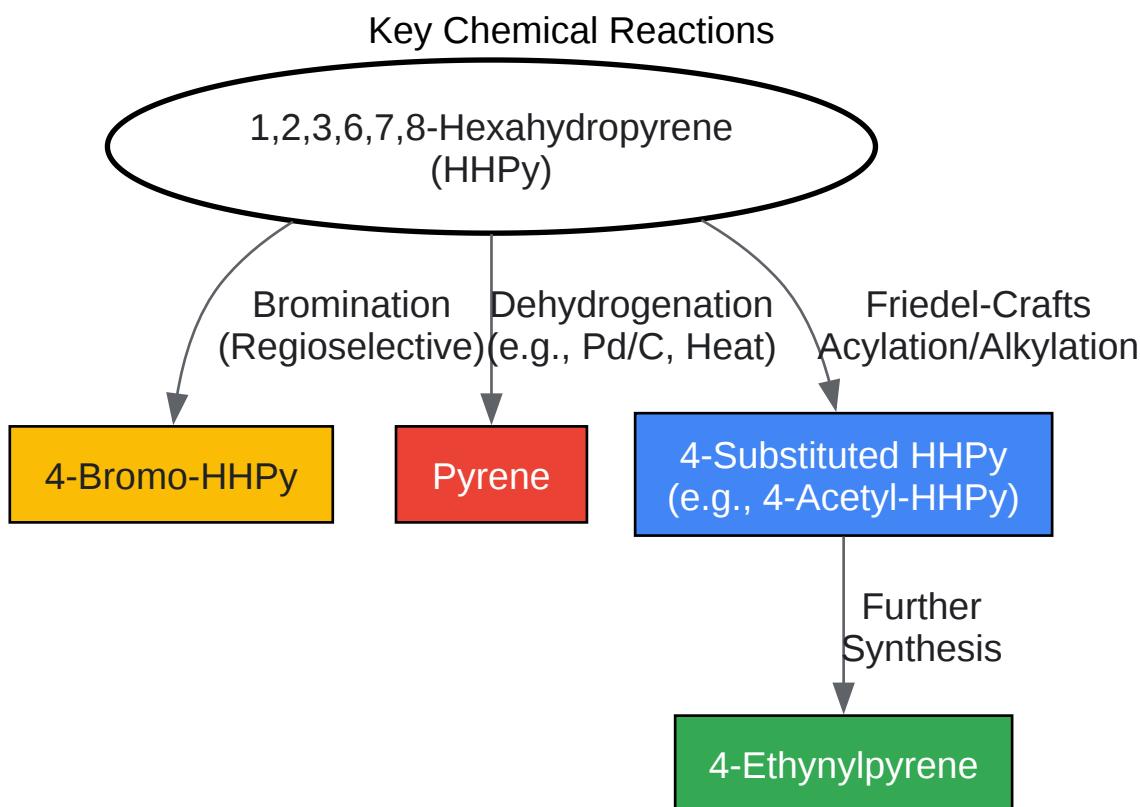
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Synthesis and Purification Workflow for **1,2,3,6,7,8-Hexahydropyrene**.

Chemical Reactivity and Derivatization

The unique structure of **1,2,3,6,7,8-Hexahydropyrene** dictates its chemical reactivity. The saturated rings isolate the aromatic naphthalene-like core, simplifying its substitution patterns compared to fully aromatic pyrene.[\[1\]](#)

- Electrophilic Aromatic Substitution (EAS): In contrast to pyrene, which has multiple active sites for EAS, **1,2,3,6,7,8-Hexahydropyrene** offers a straightforward reactivity profile where only one position is readily available for the first substitution.[\[8\]](#)
- Bromination: The compound undergoes highly regioselective bromination to yield 4-bromo-**1,2,3,6,7,8-hexahydropyrene**, a key intermediate for introducing other functional groups at the 4-position.[\[1\]](#)
- Aromatization (Dehydrogenation): A primary reaction is its oxidation back to the fully aromatic pyrene system. This is typically achieved using a catalyst like palladium on carbon (Pd/C) at elevated temperatures.[\[1\]](#)
- Use as a Synthetic Intermediate: It serves as a precursor for various pyrene derivatives. For example, it can be used to synthesize 4-acetylpyrene, which is then converted to 4-ethynylpyrene for DNA modification studies.[\[1\]\[4\]](#) It is also used to prepare pyrene derivatives with fused aromatic rings, such as benzo[e]pyrene.[\[8\]](#)



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Key Chemical Reactions of 1,2,3,6,7,8-Hexahydronaphthalene.

Spectroscopic and Analytical Data

Spectroscopic methods are essential for the identification and characterization of **1,2,3,6,7,8-Hexahydronaphthalene**.

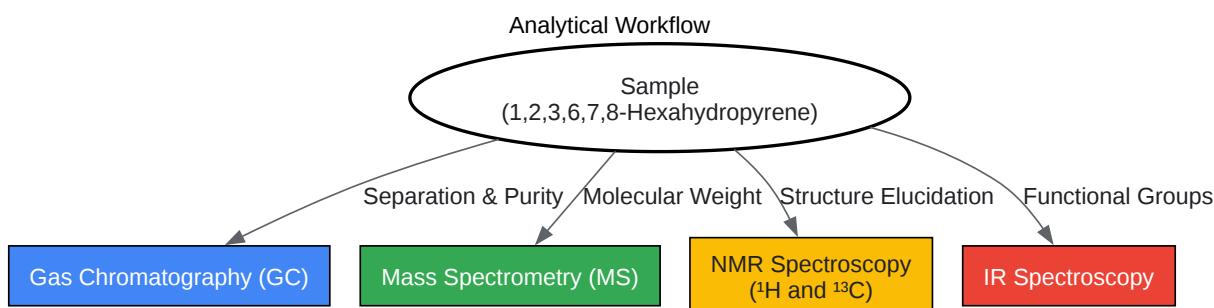
Table 3: Spectroscopic Data Summary

Technique	Key Information / Data Source
Mass Spectrometry (EI-MS)	Molecular Ion (M⁺): m/z 208. [1] [9] Monoisotopic Mass: ~208.125 Da. [1] [2]
¹³ C NMR	Spectrum available in CDCl ₃ . [10]
¹ H NMR	Spectrum available (Varian A-60). [2]

| Infrared (IR) Spectroscopy| Gas-phase spectrum available.[11] |

Analytical Protocols

- Gas Chromatography-Mass Spectrometry (GC-MS): GC is a standard technique for analyzing the purity of **1,2,3,6,7,8-Hexahydropyrene** and separating it from related PAHs.[1]
 - Typical Instrument: Gas Chromatograph with a Mass Spectrometer detector.[1]
 - Column: Specialized columns for PAH analysis are typically employed.[1]
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to confirm the molecular weight (208.30 g/mol) and analyze fragmentation patterns to deduce the structure.[1][2]



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Analytical Techniques for Characterizing **1,2,3,6,7,8-Hexahydropyrene**.

Safety and Handling

- Hazards: May cause irritation.[2] As a polycyclic aromatic hydrocarbon, appropriate safety precautions should be taken.
- Handling: Avoid breathing dust.[3] Use only in well-ventilated areas and wear protective gloves, clothing, and eye protection.[3]

- Storage: Store in a refrigerator or a cool, dark place (<15°C is recommended).[\[7\]](#)
- Usage: This compound is intended for research use only and is not for human or veterinary use.[\[1\]](#)

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